N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide demonstrate promising anticancer properties. For example, novel acetamide derivatives, including this compound, have been synthesized and screened for cytotoxicity against various human cancer cell lines, such as PANC-1, HepG2, and MCF7. These studies provide insights into their potential effectiveness as anticancer agents (Vinayak et al., 2014).
Antimicrobial Activity
Some derivatives of this compound have been investigated for their antimicrobial properties. A series of acetamide derivatives were synthesized and evaluated against various pathogenic microorganisms, demonstrating significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anti-inflammatory Activity
Research also points to the anti-inflammatory properties of related compounds. For instance, a study involving the synthesis of acetamide derivatives reported significant anti-inflammatory activities. This highlights the potential therapeutic application of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Antioxidant Properties
Additionally, some acetamide derivatives have been synthesized and evaluated for their antioxidant activities. The results from these studies indicate considerable antioxidant effects, suggesting their utility in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Cannabinoid Receptor Ligands
There is also research exploring the role of indol-3-yl-oxoacetamides as potent and selective ligands for cannabinoid receptors. These findings open up possibilities for their application in neurological and psychiatric disorders (Moldovan et al., 2017).
Herbicidal Activity
Interestingly, certain N-(1-arylethenyl)-2-chloroacetamides, which are structurally related, have been shown to possess herbicidal activities. This suggests a potential application in agriculture for controlling weeds (Okamoto et al., 1991).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-16(12-5-3-4-6-13(12)20-10)17(22)18(23)21-14-9-11(19)7-8-15(14)24-2/h3-9,20H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDAVKCWCXGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.